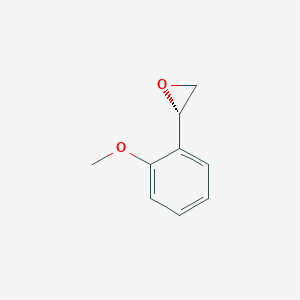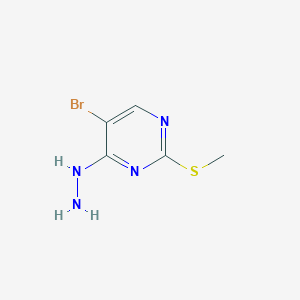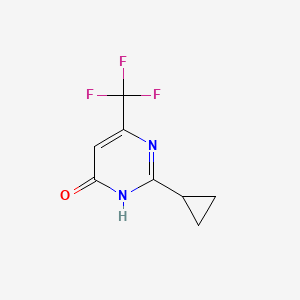
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol
Übersicht
Beschreibung
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol (CPTMP) is a small molecule containing a cyclopropyl group and a trifluoromethyl group as substituents. CPTMP has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. Moreover, CPTMP has been found to have a wide range of biochemical and physiological effects, which makes it a promising target for further research.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol has been studied for its potential applications in various scientific fields, such as synthetic organic chemistry, medicinal chemistry, and biochemistry. In organic synthesis, this compound has been used as a building block for the preparation of a variety of compounds, including heterocycles, polycyclic compounds, and polymers. In medicinal chemistry, this compound has been used as a starting material for the synthesis of various bioactive compounds, such as anti-inflammatory agents and anticancer agents. In biochemistry, this compound has been studied for its potential applications in enzyme inhibition, protein folding, and signal transduction.
Wirkmechanismus
Target of Action
The primary targets of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol are certain types of fungi, including Botryosphaeria dothidea , Phomopsis sp. , and Botrytis cinereal . These fungi are responsible for various plant diseases that can cause significant damage to crops.
Result of Action
The result of the compound’s action is the effective control of the targeted fungi. In preliminary biological tests, certain pyrimidinamine derivatives exhibited higher antifungal activity against Phomopsis sp., with an inhibition rate of 100% . This suggests that this compound could have similar effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol has several advantages for use in laboratory experiments. First, this compound is a small molecule, which makes it easy to handle and store. Second, this compound can be synthesized through a number of different methods, which makes it easy to obtain. Third, this compound has a wide range of biochemical and physiological effects, which makes it a promising target for further research.
On the other hand, there are some limitations to the use of this compound in laboratory experiments. First, this compound is a relatively new compound and its mechanism of action is not yet fully understood. Second, this compound is not commercially available and must be synthesized in the laboratory. Third, this compound is a potent compound and should be handled with care.
Zukünftige Richtungen
The potential applications of 2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-ol are vast and there are numerous opportunities for further research. First, this compound could be studied for its potential applications in drug discovery and development. Second, this compound could be studied for its potential applications in gene therapy and gene editing. Third, this compound could be studied for its potential applications in the development of novel materials and nanomaterials. Fourth, this compound could be studied for its potential applications in biotechnology and biomedicine. Finally, this compound could be studied for its potential applications in environmental protection and sustainability.
Eigenschaften
IUPAC Name |
2-cyclopropyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)5-3-6(14)13-7(12-5)4-1-2-4/h3-4H,1-2H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBNGNDXBQUXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=O)N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



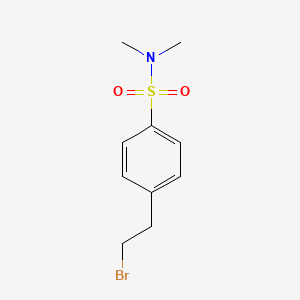
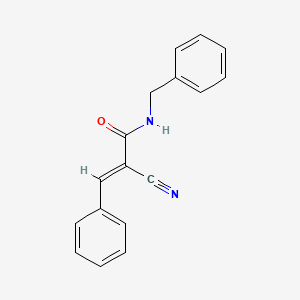
![Ethyl 2-hydroxy-2-(7-hydroxy-6-(methoxymethoxy)benzo[d][1,3]dioxol-4-yl)acetate](/img/structure/B3161953.png)
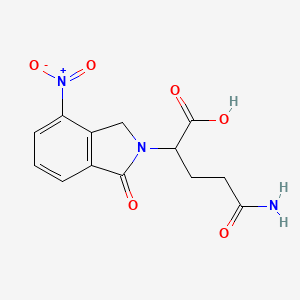
![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)
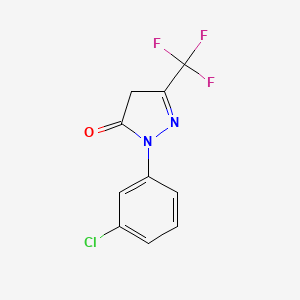
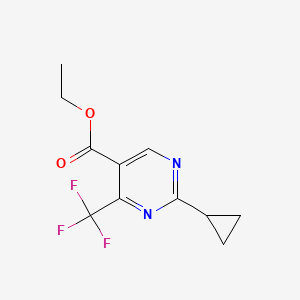

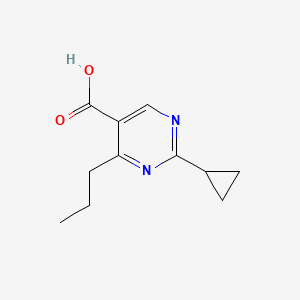

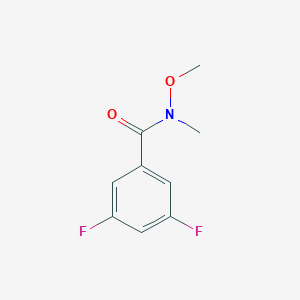
![(11bS)-2,6-Di([1,1'-biphenyl]-4-yl)-4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-oxide](/img/structure/B3162026.png)
